molecular formula C15H20N2O2S B1362113 1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one CAS No. 302929-96-0

1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one

Cat. No.: B1362113
CAS No.: 302929-96-0
M. Wt: 292.4 g/mol
InChI Key: VGIUEAVXLPQMSX-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its broad range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives typically consists of a benzene ring fused to an imidazole ring . The specific structure of “1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one” would include these rings, along with additional functional groups specified in the name of the compound.


Chemical Reactions Analysis

Benzimidazole and its derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions . The specific reactions that “this compound” would participate in are not specified in the literature I have access to.


Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on the specific compound . These properties can include solubility, melting point, boiling point, and more.

Scientific Research Applications

Antibacterial Properties

1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one and related compounds have been researched for their antibacterial properties. Studies have shown that certain benzimidazole derivatives exhibit antibacterial activity against Gram-positive bacteria. Specifically, compounds such as 2-methoxy-6-(5-H/methyl/chloro/nitro-1H-benzimidazol-2-yl)phenols have been synthesized and characterized, demonstrating effectiveness against various bacterial strains (Tavman et al., 2009). Another study focusing on similar compounds also reported antibacterial effects, suggesting potential applications in antimicrobial therapy (Tavman et al., 2009).

Antimicrobial and Anti-Helicobacter Pylori Activity

Compounds derived from benzimidazole, such as 2-[[(2-Pyridyl)methyl]thio]-1H-benzimidazoles, have shown selective antibacterial properties for Helicobacter spp. These compounds, through structural modifications, have been developed to retain their antibacterial potency while eliminating proton pump inhibitor activity, making them specific in their action (Kühler et al., 2002).

Chemoselective Reduction and Synthesis

In the field of organic synthesis, benzimidazole derivatives have been used for chemoselective reduction processes. For example, the reduction of double bonds in certain benzimidazoleacetonitriles using NaBH4 has been explored, highlighting the compound's role in organic synthesis and potential pharmaceutical applications (Sadhu, Reddy & Dubey, 2016).

Corrosion Inhibition

Benzimidazole derivatives have been studied for their corrosion inhibition properties. Research has shown that these compounds can effectively inhibit mild steel corrosion in acidic environments, making them potential candidates for industrial applications in corrosion prevention (Yadav, Behera, Kumar & Sinha, 2013).

Safety and Hazards

The safety and hazards associated with benzimidazole derivatives can vary widely depending on the specific compound . Some benzimidazole derivatives are safe for use in humans and are used as therapeutic drugs, while others may be toxic or hazardous .

Future Directions

The future directions for research into benzimidazole derivatives are likely to involve the development of new therapeutic drugs. Given the broad range of biological activity exhibited by these compounds, they are a rich area for drug discovery .

Biochemical Analysis

Biochemical Properties

1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions is primarily inhibitory, where the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation rates. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to enzyme inhibition. This inhibition can result in the accumulation of substrates and a decrease in the production of products, thereby disrupting normal cellular functions. Furthermore, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effect without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, the compound can inhibit enzymes involved in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production. Additionally, it can affect the levels of various metabolites, thereby influencing overall metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in certain cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach specific sites within the cell to exert its effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of the compound determines its interaction with various biomolecules and its overall biological effects .

Properties

IUPAC Name

1-(5-methoxy-1-methylbenzimidazol-2-yl)sulfanyl-3,3-dimethylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-15(2,3)13(18)9-20-14-16-11-8-10(19-5)6-7-12(11)17(14)4/h6-8H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIUEAVXLPQMSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CSC1=NC2=C(N1C)C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357765
Record name 1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302929-96-0
Record name 1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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